molecular formula C12H15NO4S2 B2533886 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide CAS No. 1448052-31-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide

Cat. No.: B2533886
CAS No.: 1448052-31-0
M. Wt: 301.38
InChI Key: PJERORKSEFQZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H15NO4S2 and its molecular weight is 301.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatization

The synthesis and derivatization of sulfonamides, including those similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide, have been explored due to their potential in various scientific applications. For example, novel methods for preparing arylsulfonylthiophene- and furan-2-sulfonamides involve chlorosulfonation and free radical bromination, leading to amine derivatives. These compounds, through demethylation and alkylation, demonstrate the versatility of sulfonamides in chemical synthesis and their potential as intermediates in pharmaceutical development (Hartman & Halczenko, 1990).

Corrosion Inhibition

Research on derivatives of furan-2-sulfonamides has shown their efficacy as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate that these compounds increase inhibition efficiency with concentration and provide insights into the protective layer formation on metal surfaces. Such applications highlight the role of sulfonamides in industrial processes and materials science (Sappani & Karthikeyan, 2014).

Antiglaucoma Agents

Sulfonamides incorporating furan and thiophene moieties have been studied for their inhibitory effects on carbonic anhydrase, showing potential as topical intraocular pressure lowering agents in antiglaucoma therapy. These findings suggest a promising area for the development of new therapeutic agents beyond currently available treatments (Ilieș et al., 2000).

Cross-Coupling Reactions

The utility of (hetero)aromatic sulfonamides in cross-coupling reactions has been highlighted, with methodologies enabling the synthesis of bi(hetero)aryl scaffolds. Such reactions are crucial in drug discovery, offering a pathway to synthesize complex molecules efficiently (Ran et al., 2018).

Role in Drug Discovery

Furans, thiophenes, and their derivatives play a significant role in drug discovery, serving as scaffolds and synthons in the development of therapeutic agents. Their incorporation into drug molecules can modulate biological activity and improve pharmacokinetic properties, underscoring their importance in medicinal chemistry (Sperry & Wright, 2005).

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S2/c1-16-7-5-13(9-11-4-6-17-10-11)19(14,15)12-3-2-8-18-12/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJERORKSEFQZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.